Iridoides y derivados
Iridoids and their derivatives are a class of natural compounds found in various plants, known for their diverse chemical structures and pharmacological activities. These cyclic monoterpenes have a distinctive B-ring with a ketone functional group at position C-2, which is crucial for defining the iridoid structure. Iridoids exhibit a wide range of biological properties including antimicrobial, anti-inflammatory, and antioxidant effects, making them valuable in pharmaceutical research.
In medicinal chemistry, derivatives of iridoids have been synthesized to enhance their therapeutic potential or improve pharmacokinetic properties. For instance, glycosylated iridoids can be more bioactive due to improved solubility and better absorption when entering the body. Additionally, iridoid derivatives are being explored for their roles in cancer treatment and as potential anti-diabetic agents.
Their unique chemical characteristics make iridoids and their derivatives significant candidates for drug discovery and development, offering promising opportunities in modern medicine.

Estructura | Nombre químico | CAS | MF |
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5-hydroxydidrovaltrate | 96889-90-6 | C22H32O9 |
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10-deoxyeucommiol | 79307-47-4 | C9H16O3 |
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14-O-sulfate massadine | 1384178-01-1 | C22H24Br4N10O8S |
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junipediol | 133645-23-5 | C15H26O2 |
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deacetylasperulosidic acid methyl ester aglycone | 82345-54-8 | C11H14O6 |
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(-)-Hyrtiosal | 138355-07-4 | C25H38O3 |
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(1S,7S,8R,9S)-11-acetoxy-10-hydroxy-1,7-diisovaleroxyvaltrate hydrin | 1134138-83-2 | C22H32O9 |
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(-)-cyclopropane cuparenol | 98093-96-0 | C15H26O |
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(+)-isoitalicene | 94482-89-0 | C15H24 |
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(1S,7S,8S,9S)-10-chloro-11-hydroxy-1,7-diisovaleroxyvaltrate chlorohydrin | 1164117-84-3 | C20H29ClO7 |
Literatura relevante
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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